Clomifene citrate
Overview
Description
Clomifene citrate is a nonsteroidal, ovulatory stimulant that acts as a selective estrogen receptor modulator. It is primarily used to induce ovulation in women experiencing infertility due to anovulation, such as those with polycystic ovary syndrome . The compound is a triphenyl ethylene stilbene derivative and can act as either an estrogen agonist or antagonist depending on the target tissue .
Mechanism of Action
Target of Action
Clomifene citrate, an orally administered, non-steroidal, ovulatory stimulant, primarily targets estrogen receptors in various tissues . It acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
This compound’s mode of action is based on its similarity to estrogens . It binds to estrogen receptors found in the hypothalamus, competing for those receptors with estrogen and thus reducing their action . This competition may delay the replenishment of intracellular estrogen receptors . The first endocrine event in response to clomifene therapy is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . In a study on rats with polycystic ovary syndrome (PCOS), it was found that this compound adjusted 153 metabolites and was involved in tryptophan metabolism and steroid hormone biosynthesis .
Pharmacokinetics
This compound exhibits high bioavailability, with the drug readily absorbed orally in humans . It is metabolized in the liver via CYP2D6, with enterohepatic circulation . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion about 42% . The elimination half-life of the active Z isomer is significantly longer than the inactive E isomer, with significant plasma concentrations still being detected up to 1 month after treatment .
Result of Action
The primary result of this compound’s action is the induction of ovulation, particularly in women with anovulation, such as those with PCOS . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins . On a molecular level, this compound treatment increased mRNA expression of Bax (4 fold) and SOD-2 (2 fold), which was reversed by co-treatment with estradiol .
Action Environment
Environmental factors, including temperature, humidity, light, and mechanical forces, can influence the stability of this compound . According to a study, temperature and humidity have the most significant roles in the degradation of this compound tablets . Furthermore, the efficacy of this compound can be influenced by the individual’s body weight .
Biochemical Analysis
Biochemical Properties
Clomifene citrate is a nonsteroidal compound that acts as a selective estrogen receptor modulator (SERM). It can lead to multiple ovulation, hence increasing the risk of conceiving twins . This compound is capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It may compete with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .
Cellular Effects
This compound influences cell function by causing the release of gonadotropin-releasing hormone (GnRH) by the hypothalamus, and subsequently gonadotropin from the anterior pituitary . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Molecular Mechanism
This compound exerts its effects at the molecular level by causing the release of GnRH by the hypothalamus, and subsequently gonadotropin from the anterior pituitary . It competes with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .
Temporal Effects in Laboratory Settings
In men with secondary hypogonadism or impaired sperm concentrations, clomiphene citrate is often prescribed off-label to improve testosterone levels and fertility parameters . A statistically significant improvement in total testosterone was identified at 3 months, and additional benefit was seen at 6 months followed by plateau .
Dosage Effects in Animal Models
In animal models, clomiphene citrate has shown a dose-dependent adverse effect when given twice in the 36 hours after mating. A moderate dose of 0.75 mg/kg was sufficient to cause altered reproductive outcomes in three independent cohorts .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid hormone biosynthesis . It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture .
Transport and Distribution
Based on early studies with 14C-labeled clomiphene citrate, the drug was shown to be readily absorbed orally in humans and excreted principally in the feces . Mean urinary excretion was approximately 8% with fecal excretion of about 42% .
Subcellular Localization
Given its mechanism of action, it is likely to be found in cells where it can interact with estrogen receptors, such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clomifene citrate is synthesized through a multi-step process involving the reaction of 2-chloro-1,2-diphenylethylene with 4-hydroxybenzaldehyde to form 2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)ethanol. This intermediate is then reacted with diethylamine to produce clomifene .
Industrial Production Methods: Industrial production of this compound involves the use of acetic acid or trifluoroacetic acid as solvents, with the reaction carried out under controlled temperatures and pressures to ensure high yield and purity . The final product is purified through crystallization and filtration processes to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Clomifene citrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include N-desmethylclomifene, clomifenoxide, and 4-hydroxyclomifene .
Scientific Research Applications
Clomifene citrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness of Clomifene Citrate: this compound is unique in its dual action as both an estrogen agonist and antagonist, depending on the target tissue . This dual action makes it particularly effective in inducing ovulation in women with anovulatory infertility .
Properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-53-6, 50-41-9 | |
Record name | Zuclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclomiphene citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOMIPHENE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Clomid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Clomifene citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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